molecular formula C11H16O3Si B101134 methyl 2-trimethylsilyloxybenzoate CAS No. 18001-14-4

methyl 2-trimethylsilyloxybenzoate

Cat. No.: B101134
CAS No.: 18001-14-4
M. Wt: 224.33 g/mol
InChI Key: WYRJFTUIUJWTAZ-UHFFFAOYSA-N
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Description

methyl 2-trimethylsilyloxybenzoate is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of benzoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:

    Base: Commonly used bases include pyridine or triethylamine.

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

methyl 2-trimethylsilyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides or other nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acid esters.

Scientific Research Applications

methyl 2-trimethylsilyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group facilitates its incorporation into biological systems, where it can interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • Benzoic acid, 2,6-bis[(trimethylsilyl)oxy], trimethylsilyl ester
  • Benzoic acid, 4-[(trimethylsilyl)oxy]-, methyl ester

Uniqueness

methyl 2-trimethylsilyloxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable reagent in various chemical processes.

Properties

CAS No.

18001-14-4

Molecular Formula

C11H16O3Si

Molecular Weight

224.33 g/mol

IUPAC Name

methyl 2-trimethylsilyloxybenzoate

InChI

InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3

InChI Key

WYRJFTUIUJWTAZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1O[Si](C)(C)C

Canonical SMILES

COC(=O)C1=CC=CC=C1O[Si](C)(C)C

Origin of Product

United States

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